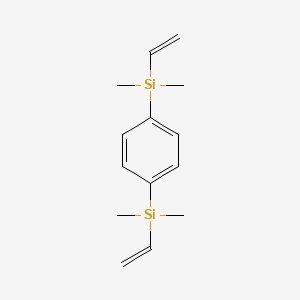

1,4-Bis(vinyldimethylsilyl)benzene

描述

1,4-Bis(vinyldimethylsilyl)benzene is an organosilicon compound with the molecular formula C14H22Si2. It is characterized by the presence of two vinyldimethylsilyl groups attached to a benzene ring at the 1 and 4 positions. This compound is a colorless to light yellow liquid with a boiling point of 92°C at 3 mmHg and a density of 0.912 g/cm³ . It is primarily used in the biomedical industry for the synthesis of various drugs targeting specific diseases .

准备方法

Synthetic Routes and Reaction Conditions

1,4-Bis(vinyldimethylsilyl)benzene can be synthesized through several methods, including the hydrosilylation of 1,4-divinylbenzene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silyl groups to the vinyl groups on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .

化学反应分析

Types of Reactions

1,4-Bis(vinyldimethylsilyl)benzene undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form the corresponding alkane derivatives.

Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alkane derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

Biomedical Applications

1,4-Bis(vinyldimethylsilyl)benzene is primarily utilized in the biomedical field for synthesizing various pharmaceuticals. Its unique silane structure allows it to participate in reactions that form complex organic molecules necessary for drug development.

Case Studies:

- Drug Development : This compound has been used to create specific drugs targeting diseases like cancer and cardiovascular disorders. The incorporation of silicon into drug structures can enhance bioavailability and stability .

- Targeted Drug Delivery Systems : Research indicates that silane-based compounds can be used to develop nanoparticles for targeted drug delivery, improving therapeutic efficacy while minimizing side effects .

Polymer Chemistry

In polymer science, this compound serves as a precursor for silphenylene polymers. These polymers exhibit unique properties such as thermal stability and chemical resistance.

Applications:

- Silphenylene Polymers : The polymerization of this compound leads to materials that are useful in electronics and photonics due to their excellent dielectric properties .

- Coatings and Adhesives : The incorporation of silane compounds into coatings enhances adhesion properties and environmental resistance, making them suitable for various industrial applications .

Chemical Synthesis

This compound is a valuable intermediate in synthesizing other organosilicon compounds. Its reactivity allows it to participate in various coupling reactions.

Synthesis Pathways:

- Cross-Coupling Reactions : This compound can be used in palladium-catalyzed cross-coupling reactions to form more complex silicon-containing organic molecules .

- Silane Functionalization : It serves as a building block for creating functionalized silanes that can be utilized in surface modification and nanotechnology applications .

作用机制

The mechanism of action of 1,4-Bis(vinyldimethylsilyl)benzene involves its interaction with various molecular targets and pathways. The vinyldimethylsilyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials.

相似化合物的比较

1,4-Bis(vinyldimethylsilyl)benzene can be compared with other similar compounds, such as:

1,4-Bis(trimethylsilyl)benzene: This compound has trimethylsilyl groups instead of vinyldimethylsilyl groups, resulting in different reactivity and applications.

1,4-Bis(dimethylsilyl)benzene: This compound lacks the vinyl groups, which affects its ability to undergo polymerization and other reactions.

1,4-Bis(phenylsilyl)benzene: The presence of phenyl groups instead of vinyldimethylsilyl groups leads to different chemical properties and uses.

The uniqueness of this compound lies in its combination of vinyl and silyl groups, which provides a versatile platform for various chemical reactions and applications.

生物活性

1,4-Bis(vinyldimethylsilyl)benzene, a silane compound with the CAS number 4519-17-9, has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C14H22Si2

- Molecular Weight: 246.495 g/mol

- Density: 0.9 ± 0.1 g/cm³

- Boiling Point: 269.9 ± 23.0 °C at 760 mmHg

The compound features two vinyldimethylsilyl groups attached to a benzene ring, which contributes to its reactivity and potential biological interactions.

Interaction with Biological Molecules

This compound has been shown to interact with various enzymes and proteins, particularly those involved in metabolic pathways. Its silane groups can participate in reactions that modify biomolecules, potentially influencing their activity and stability .

Cellular Effects

Research indicates that this compound can affect cellular functions by modulating signaling pathways and gene expression. For instance, it has been observed to alter oxidative stress responses in cells .

The biological activity of this compound is primarily attributed to its ability to form complexes with biological macromolecules. The presence of silicon in its structure allows it to engage in unique interactions that can lead to:

- Enzyme Inhibition/Activation: It may inhibit or activate cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

- Gene Expression Modulation: The compound can influence the transcription of genes related to stress responses and metabolic pathways .

Study on Synthesis and Applications

A notable study highlighted the efficient synthesis of this compound using transition metal complexes for alkene silylation. This method demonstrated high stereo- and regioselectivity, suggesting potential applications in organic synthesis and materials science .

Biological Testing

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways that regulate cell survival .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Cytotoxicity in cancer cell lines; enzyme modulation | Enzyme inhibition/activation; gene expression modulation |

| Analog A (e.g., silane derivative) | Moderate cytotoxicity; less selective | Similar mechanisms but lower efficacy |

| Analog B (e.g., phenylsilane) | Minimal biological activity | Limited interaction with cellular targets |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Bis(vinyldimethylsilyl)benzene, and what catalytic systems are optimal for its polymerization?

- Methodological Answer : The synthesis typically involves epoxidation of the vinyl groups followed by polymerization. A key route described by NASA involves epoxidizing this compound to form a diepoxide, which is subsequently polymerized with diamines to yield solid polymers. Palladium catalysts are commonly used in precursor synthesis, while polymerization may employ amine-based initiators. The resulting polymers exhibit mechanical stability and dielectric constants as low as 3.38 at 1 kHz, making them suitable for low-k dielectric materials .

Q. How can crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with the SHELX software suite is critical for structural determination. SHELXL refines small-molecule structures with high precision, while SHELXD/SHELXE assist in phase determination. For example, Acta Crystallographica reports used SHELX to resolve the crystal structure of analogous silylbenzene derivatives, confirming bond angles and torsional conformations. Researchers should optimize data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What spectroscopic methods are most effective for characterizing the purity and reactivity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. For vinyl-silyl compounds, ¹H NMR peaks at δ 5.5–6.5 ppm confirm vinyl proton signals, while Si-CH₃ groups appear near δ 0.1–0.5 ppm. FT-IR stretching frequencies for Si-C (~1250 cm⁻¹) and C=C (~1600 cm⁻¹) bonds validate functional group integrity. Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do computational models predict the electronic and optical properties of this compound-based polymers?

- Methodological Answer : Density Functional Theory (DFT) with Gaussian03 or similar software can calculate polarizabilities and hyperpolarizabilities. For example, MP2/6-31G basis sets accurately reproduce electronic properties in related bis-silyl compounds. Researchers should optimize geometries at the B3LYP/6-31G(d) level before evaluating properties like dipole moments and nonlinear optical responses. These models correlate with experimental UV-Vis spectra to predict charge-transfer behavior in polymer matrices .

Q. What strategies mitigate structural defects during the polymerization of this compound diepoxides?

- Methodological Answer : Controlled stoichiometry and step-growth polymerization are critical. NASA’s studies highlight that excess diamine (e.g., 10–20 mol%) reduces unreacted epoxide groups, minimizing cross-linking defects. Dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) monitor glass transition temperatures (Tg) to assess cross-link density. Post-polymerization annealing at 80–100°C under vacuum enhances crystallinity and reduces residual stress .

Q. How does the incorporation of this compound into hybrid materials influence their thermal stability and dielectric performance?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition temperatures (Td) above 300°C for silylbenzene-based polymers, attributed to robust Si-C bonding. Dielectric spectroscopy shows frequency-dependent permittivity, with values <3.5 at 1 MHz. To enhance performance, blend with siloxane co-polymers to reduce hygroscopicity, which otherwise elevates dielectric loss (tan δ) at high humidity .

Q. What role does this compound play in the design of metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer : The vinyl and silyl groups act as bifunctional ligands for transition metals. For example, palladium(II) complexes with silyl-vinyl ligands exhibit catalytic activity in cross-coupling reactions. Structural studies using SCXRD and Extended X-ray Absorption Fine Structure (EXAFS) confirm octahedral coordination geometries. Researchers should explore solventothermal synthesis (e.g., DMF at 120°C) to stabilize porous MOF architectures .

属性

IUPAC Name |

ethenyl-[4-[ethenyl(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h7-12H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNRSEGRGSDKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C1=CC=C(C=C1)[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313370 | |

| Record name | 1,4-BIS(VINYLDIMETHYLSILYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-17-9 | |

| Record name | 4519-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-BIS(VINYLDIMETHYLSILYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(dimethylvinylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。